Cas no 674-82-8 (4-methylideneoxetan-2-one)

4-methylideneoxetan-2-one structure
4-methylideneoxetan-2-one structure
4-methylideneoxetan-2-one
674-82-8
C4H4O2
84.0734
MFCD00005173
39503
12661

4-methylideneoxetan-2-one Properties

Names and Identifiers

    • diketene
    • 4-METHYLENE-2-OXETANONE
    • Acety ketene
    • ACETYLKETENE
    • But-3-en-3-olide
    • KETENE DIMER
    • 3-buteno-beta-lactone
    • 3-Butenoic acid, 3-hydroxy-, beta-lactone
    • 3-hydroxy-3-butenoicacibeta-lactone
    • 4-methylene-2-oxetanon
    • Diketen
    • diketene,inhibited
    • Ethenone, dimer
    • Vinylaceto-beta-lactone
    • Vinylaceto-lactone
    • Diketene(DK)
    • 4-Methyleneoxetan-2-one
    • But-1-ene-1,3-dione
    • diketene dimer
    • Dikitene
    • Ketenedimere
    • 2-Oxetanone, 4-methylene-
    • Ketene, dimer
    • Ethenone, dimer (VAN)
    • UN2521
    • Vinylaceto-.beta.-lactone
    • 4-methylideneoxetan-2-one
    • 4-Methylene-oxetan-2-one
    • 0DZ97C3Z7D
    • WASQWSOJHCZDFK-UHFFFAOYSA-N
    • Diketene;
    • Diketene, inhibited
    • 4
    • CCRIS 8887
    • NSC-93783
    • EN300-21170
    • 3-Butenoic acid, 3-hydroxy-, .beta.-lactone
    • InChI=1/C4H4O2/c1-3-2-4(5)6-3/h1-2H
    • DTXSID9027289
    • 5-17-09-00115 (Beilstein Handbook Reference)
    • WLN: T4VOY DHJ CU1
    • NSC 93783
    • UNII-0DZ97C3Z7D
    • 674-82-8
    • Diketene, contains copper sulfate as stabilizer
    • 4-Methylidene-2-oxetanone
    • Q418541
    • AKOS000121393
    • HSDB 2063
    • Diketene, inhibited [UN2521] [Poison]
    • EINECS 211-617-1
    • ACETYL KETENE [HSDB]
    • FT-0601006
    • EC 211-617-1
    • BRN 0104541
    • NSC93783
    • NS00003079
    • 3-BUTENO-.BETA.-LACTONE
    • DIKETENE [MI]
    • 3-Butenoic acid, .beta.-lactone
    • But3en3olide
    • DTXCID107289
    • 3Butenobetalactone
    • 4Methylene2oxetanone
    • 3Butenoic acid, 3hydroxy, betalactone
    • DIKETENE, STABILIZED
    • 2Oxetanone, 4methylene
    • Vinylacetobetalactone
    • +Expand
    • MFCD00005173
    • WASQWSOJHCZDFK-UHFFFAOYSA-N
    • 1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2
    • O1C(C([H])([H])C1=C([H])[H])=O
    • 0104541

Computed Properties

  • 84.02110
  • 0
  • 2
  • 0
  • 84.021129
  • 6
  • 104
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.3
  • 2
  • 0
  • 26.3

Experimental Properties

  • 0.44700
  • 26.30000
  • 1.439
  • 127.4 ºC
  • -7.5 ºC
  • 7.9 mm Hg ( 20 °C)
  • 34 ºF
  • Colorless liquid with pungent smell. [1]
  • 溶于水,溶于多数有机溶剂。[14]
  • 1.10

4-methylideneoxetan-2-one Related Literature